Welcome to the BenchChem Online Store!
molecular formula CH4N2S<br>CH4N2S<br>H2NCSNH2 B124793 Thiourea CAS No. 62-56-6

Thiourea

Cat. No. B124793
M. Wt: 76.12 g/mol
InChI Key: UMGDCJDMYOKAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05731335

Procedure details

Hydroxy(tosyloxy)iodobenzene (78.5 g) was added to a solution of 1,1,1-trifluoropentane-2,4-dione in acetonitrile (500 ml). The mixture was heated under reflux for 45 minutes, then cooled, and thiourea (15.2 g) was added. The mixture was heated under reflux for 4 hours and then left to stand overnight. Evaporation and crystallisation of the residue from dichloromethane gave the title compound.
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C(OS(C2C=CC(C)=CC=2)(=O)=O)=C(I)C=CC=1.[F:20][C:21]([F:29])([F:28])[C:22](=O)[CH2:23][C:24](=[O:26])[CH3:25].[NH2:30][C:31]([NH2:33])=[S:32]>C(#N)C>[C:24]([C:23]1[S:32][C:31]([NH2:33])=[N:30][C:22]=1[C:21]([F:29])([F:28])[F:20])(=[O:26])[CH3:25]

Inputs

Step One
Name
Quantity
78.5 g
Type
reactant
Smiles
OC=1C(=C(C=CC1)I)OS(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(CC(C)=O)=O)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
Evaporation and crystallisation of the residue from dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C1=C(N=C(S1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.